What is the chemical structure of Acarviosin?
What is the chemical structure of Acarviosin?
An In-depth Technical Guide to the Chemical Structure and Function of Acarviosin
Executive Summary
Acarviosin stands as a pivotal molecule in the field of carbohydrate chemistry and diabetology. It is a pseudodisaccharide that forms the fundamental bioactive core of acarbose, a widely prescribed α-glucosidase inhibitor for the management of type 2 diabetes mellitus.[1] This guide provides a comprehensive technical overview of the chemical structure of Acarviosin, its mechanism of enzymatic inhibition, and the experimental methodologies employed for its characterization and functional assessment. Structurally, Acarviosin is distinguished by the linkage of a cyclohexitol moiety to a 4-amino-4,6-dideoxy-D-glucopyranose unit.[2][3] This unique composition, particularly the secondary amine bridge replacing a typical glycosidic oxygen, is the cornerstone of its potent inhibitory activity against α-amylases and α-glucosidases.[2][3] By competitively binding to the active sites of these enzymes, Acarviosin and its derivatives effectively delay carbohydrate digestion, thereby mitigating postprandial hyperglycemia.[4][5] This document delves into the stereochemical nuances, the protocols for structural elucidation via NMR and mass spectrometry, and the standardized assays for quantifying its inhibitory efficacy, offering a critical resource for researchers in drug discovery and metabolic disease.
Chemical Identity and Structure
Acarviosin is the essential pharmacophore responsible for the biological activity of acarbose and a family of related aminooligosaccharides known as acarviostatins.[6] Its classification as a pseudodisaccharide arises from its unconventional structure, which mimics a natural disaccharide substrate.
Core Structure
The molecule is an assembly of two distinct cyclic units joined by a nitrogen atom:
-
A Cyclohexitol Moiety: This is an unsaturated cyclitol, specifically a derivative of valienamine, often referred to as hydroxymethylconduritol.[3][7] This carbocyclic sugar analog is a critical component for recognition by the target enzymes.
-
An Amino Sugar Unit: This is a 4-amino-4,6-dideoxy-D-glucopyranose, also known as 4-amino-4-deoxy-D-quinovopyranose.[3] The replacement of the hydroxyl group at the 4-position with an amino group is fundamental to its mechanism of action.
The linkage between the cyclohexitol ring and the amino sugar's nitrogen atom forms a secondary amine bridge, a key structural feature that imparts high stability and a strong binding affinity for its target enzymes.[2]
Stereochemistry and Key Functional Groups
The precise spatial arrangement of hydroxyl groups and the stereochemistry at each chiral center are vital for Acarviosin's biological function. The IUPAC name, (1S,2S,3R,6S)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol, reflects this complex stereochemistry. The most critical functional group is the secondary amine (C-N-C) linkage. This feature mimics the transition state of a natural glycosidic bond being cleaved by an α-glucosidase.[1] However, the nitrogen atom's higher basicity compared to a glycosidic oxygen allows it to form a much stronger ionic interaction with key acidic residues (e.g., aspartate or glutamate) in the enzyme's active site, leading to potent inhibition.[2][3]
Physicochemical Properties
A summary of Acarviosin's key properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (1R,2R,3S,6R)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol | [8] |
| Molecular Formula | C₁₄H₂₅NO₈ | [2][9] |
| Molecular Weight | 335.35 g/mol | [2][9] |
| CAS Number | 80943-41-5 | [2][9] |
| Appearance | White to Off-White Solid | [10] |
| Solubility | Slightly soluble in water and methanol | [10] |
| Classification | Amino cyclitol, Glycoside | [3][8] |
Mechanism of Action: Inhibition of α-Glucosidases
Acarviosin's therapeutic relevance stems from its ability to act as a powerful inhibitor of glycoside hydrolases, the enzymes responsible for breaking down complex carbohydrates.
The Role of α-Glucosidases in Carbohydrate Digestion
In the human small intestine, membrane-bound α-glucosidase enzymes (such as sucrase, maltase, and glucoamylase) and pancreatic α-amylase are essential for the final steps of carbohydrate digestion.[4] They hydrolyze oligosaccharides and disaccharides into absorbable monosaccharides like glucose.[11] The rapid absorption of this glucose leads to a sharp increase in blood glucose levels after a meal, a phenomenon known as postprandial hyperglycemia.
Competitive and Mixed-Noncompetitive Inhibition
Acarviosin functions as a potent inhibitor of these enzymes. Its structural similarity to natural disaccharide substrates allows it to fit into the enzyme's active site. The positively charged secondary amine at physiological pH forms a strong ionic bond with a negatively charged carboxylic acid residue (e.g., aspartate) in the catalytic center, effectively blocking the substrate from binding.[2][3] This mode of action is primarily competitive.[5]
However, detailed kinetic studies on Acarviosin-containing oligosaccharides, such as the acarviostatins, have shown them to be mixed noncompetitive inhibitors of porcine pancreatic α-amylase.[3][6] This suggests a more complex inhibitory mechanism that may involve binding to both the free enzyme and the enzyme-substrate complex, potentially at an allosteric site or by inducing a conformational change that reduces catalytic efficiency.
Experimental Methodologies
The study of Acarviosin and its derivatives relies on a combination of advanced spectroscopic techniques for structural analysis and robust biochemical assays for functional characterization.
Protocol for Structural Elucidation
The definitive identification of Acarviosin-containing compounds requires a multi-faceted approach, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][12]
Objective: To confirm the chemical structure, connectivity, and stereochemistry of an isolated Acarviosin-based compound.
Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical to avoid exchange of labile protons and to achieve good signal resolution.
-
Mass Spectrometry (ESI-MS/MS):
-
Inject the sample into an Electrospray Ionization (ESI) mass spectrometer coupled with a Time-of-Flight (TOF) or Orbitrap analyzer for high-resolution mass determination.
-
Causality: This step provides the exact molecular weight, allowing for the determination of the molecular formula (e.g., C₁₄H₂₅NO₈ for Acarviosin).[2][9]
-
Perform tandem MS (MS/MS) on the parent ion. The fragmentation pattern is crucial for identifying the core Acarviosin moiety and any attached sugar units, as pseudo-glycosidic and glycosidic bonds have characteristic cleavage patterns.[6][12]
-
-
1D NMR Spectroscopy (¹H and ¹³C):
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Run a ¹H-¹H COSY experiment to establish proton-proton spin-spin coupling networks within each cyclic unit (the cyclohexitol and the amino sugar). This allows for tracing the connectivity between adjacent protons.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton directly with its attached carbon atom. This is a self-validating step to assign carbon resonances based on previously assigned proton signals.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Perform an HMBC experiment to observe correlations between protons and carbons that are two to three bonds away.
-
Causality: This is the most critical experiment for connecting the different structural fragments. A key HMBC correlation will be observed between the anomeric proton of the cyclohexitol moiety and the carbon atom of the amino sugar involved in the C-N linkage (and vice-versa), definitively establishing the connectivity of the pseudodisaccharide.[12]
-
-
Data Interpretation: Integrate all MS and NMR data to assemble the complete chemical structure, including relative stereochemistry, which is inferred from the proton-proton coupling constants (J-values) and NOESY (Nuclear Overhauser Effect Spectroscopy) correlations.
Protocol for In Vitro α-Glucosidase Inhibitory Activity Assay
This colorimetric assay is a standard method for quantifying the inhibitory potency of compounds like Acarviosin.[15][16]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.15 U/mL)
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 5 mM)
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Stop Solution: Sodium carbonate (Na₂CO₃) (e.g., 200 mM)
-
Test compound (Acarviosin) and Positive Control (Acarbose) at various concentrations
-
96-well microplate and a microplate reader
Methodology:
-
Reagent Preparation: Prepare all solutions in the phosphate buffer. Create serial dilutions of the test compound and the positive control (Acarbose).
-
Assay Setup: To each well of a 96-well plate, add the following:
-
Sample Wells: 10 µL of test compound/positive control dilution + 490 µL of buffer.
-
Enzyme Control (100% activity): 10 µL of buffer (instead of inhibitor) + 490 µL of buffer.
-
Blank (No enzyme): 500 µL of buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme before the substrate is introduced.
-
Enzyme Addition: Add 250 µL of the α-glucosidase solution to all wells except the blank.
-
Substrate Addition & Incubation: Initiate the reaction by adding 250 µL of the pNPG substrate solution to all wells. Incubate the plate at 37°C for exactly 15 minutes.
-
Causality: During this step, the enzyme hydrolyzes pNPG into glucose and p-nitrophenol. The product, p-nitrophenol, is a chromophore that is yellow at alkaline pH.
-
-
Stopping the Reaction: Terminate the reaction by adding 2000 µL of the Na₂CO₃ stop solution to each well. The strong alkaline solution denatures the enzyme and develops the yellow color of the p-nitrophenol.
-
Data Acquisition: Measure the absorbance of each well at 400 nm using a microplate reader.[16]
-
Data Analysis:
-
Correct the absorbance readings by subtracting the blank reading.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Comparative Inhibitory Potency
While Acarviosin is the core active unit, its potency can be significantly enhanced by attaching additional glucose moieties. This is exemplified by the acarviostatins, natural analogs isolated from Streptomyces species.[3][6]
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Relative Potency vs. Acarbose | Source(s) |
| Acarbose | Porcine Pancreatic α-Amylase (PPA) | Kᵢ ≈ 2.08 µM | 1x (Reference) | [6] |
| Acarbose | α-Glucosidase (S. cerevisiae) | IC₅₀ = 331 µg/mL | Reference | [15] |
| Acarbose | α-Glucosidase (S. cerevisiae) | IC₅₀ ≈ 0.74 mM | Reference | |
| Acarviostatin III03 | Porcine Pancreatic α-Amylase (PPA) | Kᵢ = 0.008 µM | ~260x more potent | [3][6] |
| Acarviostatin IV03 | Porcine Pancreatic α-Amylase (PPA) | Kᵢ = 0.033 µM | ~63x more potent | [6] |
Note: IC₅₀ and Kᵢ values can vary based on enzyme source, substrate concentration, and specific assay conditions. Direct comparison should be made with caution.
The dramatically lower Kᵢ value for Acarviostatin III03, which contains three acarviosin-glucose units, highlights a key principle in drug design: extending the molecule allows it to interact with additional subsites on the enzyme surface, leading to a substantial increase in binding affinity and inhibitory power.[6]
Conclusion and Future Directions
Acarviosin represents a masterpiece of natural product chemistry, providing the essential structural framework for potent α-glucosidase inhibition. Its pseudodisaccharide nature, centered around a highly stable and interactive secondary amine linkage, is perfectly tailored to block carbohydrate-processing enzymes. The methodologies for its structural and functional analysis are well-established, providing a robust platform for the discovery and development of new therapeutic agents. Future research will likely focus on the synthesis of novel Acarviosin analogs with modified sugar components or varied chain lengths to further enhance potency and selectivity against specific glycoside hydrolases.[17][18] Such endeavors hold significant promise for developing next-generation treatments for type 2 diabetes and other metabolic disorders.
References
-
Wikipedia. Acarviosin. [Link]
-
Grokipedia. Acarviosin. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3083346, Acarviosine. [Link]
-
Dookchitra, S., et al. (2015). Determination of α-glucosidase inhibitory activity from selected Fabaceae plants. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1679-1683. [Link]
-
Geng, P., et al. (2008). Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase. Carbohydrate Research, 343(5), 882-892. [Link]
-
Zhang, H., et al. (2018). Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518. Marine Drugs, 16(10), 403. [Link]
-
Batubara, I., et al. (2013). Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae. Journal of Biomedicine and Biotechnology, 2013, 582738. [Link]
-
ResearchGate. Structures of acarbose, acarviosin, and marketed products 47 (miglitol)... [Link]
-
Kato, E., et al. (2016). Synthesis and study of the pancreatic α-amylase inhibitory activity of methyl acarviosin and its derivatives. Tetrahedron Letters, 57(12), 1365-1367. [Link]
-
Wikipedia. Acarbose. [Link]
-
Ichikawa, Y., & Igarashi, Y. (2014). Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones. Beilstein Journal of Organic Chemistry, 10, 2358-2384. [Link]
-
Shibata, Y., et al. (1992). Synthesis and enzyme-inhibitory activity of methyl acarviosin analogues having the alpha-manno configuration. Carbohydrate Research, 228(2), 377-398. [Link]
-
Feingold, K. R. (2024). Alpha-Glucosidase Inhibitors. StatPearls. [Link]
-
Zhang, H., et al. (2022). Rapid Mining of Novel α-Glucosidase and Lipase Inhibitors from Streptomyces sp. HO1518 Using UPLC-QTOF-MS/MS. Molecules, 27(5), 1686. [Link]
-
Dia-Log. Alpha-Glucosidase Inhibitors: A Unique Approach to Managing Diabetes. [Link]
-
Serianni, A. S. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]
-
Dr. Oracle. What is the mechanism of action of acarbose? [Link]
-
The London Diabetes Centre. Alpha-Glucosidase Inhibitors. [Link]
Sources
- 1. Acarbose - Wikipedia [en.wikipedia.org]
- 2. Acarviosin - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acarviosine | C14H25NO8 | CID 3083346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acarviosin | CAS 80943-41-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. Acarviosin [srdpharma.com]
- 11. londondiabetes.com [londondiabetes.com]
- 12. Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Mining of Novel α-Glucosidase and Lipase Inhibitors from Streptomyces sp. HO1518 Using UPLC-QTOF-MS/MS | MDPI [mdpi.com]
- 14. cigs.unimo.it [cigs.unimo.it]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and enzyme-inhibitory activity of methyl acarviosin analogues having the alpha-manno configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
